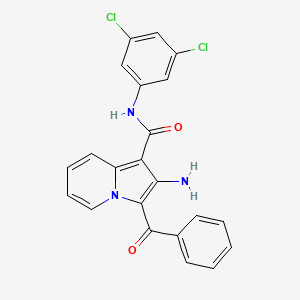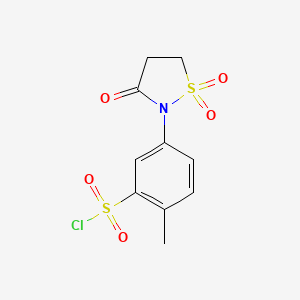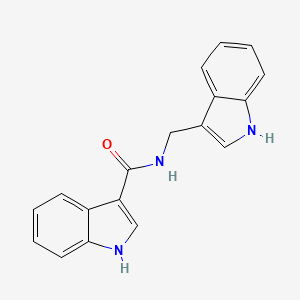![molecular formula C11H8F3N3O2 B2927791 5-甲基-1-[5-(三氟甲基)吡啶-2-基]-1H-吡唑-4-羧酸 CAS No. 926247-69-0](/img/structure/B2927791.png)
5-甲基-1-[5-(三氟甲基)吡啶-2-基]-1H-吡唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various synthetic methods for introducing TFMP groups within the structures of other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of a fluorine atom and a pyridine in their structure . These compounds are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
Agrochemical Industry
Trifluoromethylpyridines (TFMPs): , which are structurally related to the compound , play a significant role in the agrochemical industry. They are primarily used for the protection of crops from pests . The introduction of fluorine atoms into agrochemical compounds has been shown to enhance their biological activity, making them more effective as pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the efficacy of these compounds.
Pharmaceutical Research
In pharmaceutical research, TFMP derivatives, including structures similar to the compound you’re interested in, are used as intermediates in the synthesis of various drugs. For instance, they have been utilized in the development of β-secretase (BACE) inhibitors , which are relevant in the treatment of diseases like Alzheimer’s. The presence of the trifluoromethyl group is crucial for the medicinal chemistry of these compounds due to its impact on the bioavailability and metabolic stability of the drugs.
Material Science
The compound’s derivatives are valuable in material science as building blocks for synthesizing new materials with unique properties. The incorporation of TFMP groups into other molecules can lead to the development of materials with enhanced characteristics, such as increased strength or improved thermal stability.
Biochemistry
In biochemistry, the compound and its derivatives are used to study the relationship between chemical structure and biological activity . By examining the effects of different substituents on the pyridine and pyrazole groups, researchers can gain insights into how these changes impact the interaction of the molecules with biological targets.
Pharmacology
The TFMP moiety, closely related to the compound, is significant in the development of insecticides. The introduction of fluorine and pyridine structures has resulted in superior pest control properties compared to traditional phenyl-containing insecticides. This showcases the compound’s potential in pharmacological applications where controlling pest populations is crucial.
Veterinary Medicine
TFMP derivatives are also used in veterinary medicine. Several veterinary products containing the TFMP structure have been granted market approval, indicating the importance of this moiety in developing treatments for animals . The compound’s derivatives could potentially lead to new veterinary drugs that are more effective and safer for animal health.
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The trifluoromethyl group and the pyridine moiety in the compound could potentially enhance these interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety could potentially enhance the compound’s bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
属性
IUPAC Name |
5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-8(10(18)19)5-16-17(6)9-3-2-7(4-15-9)11(12,13)14/h2-5H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUOVGDXFAZAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926247-69-0 |
Source


|
| Record name | 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)
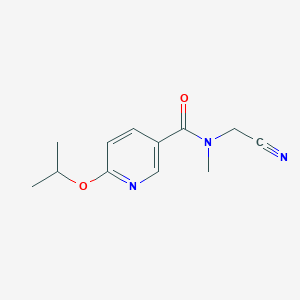
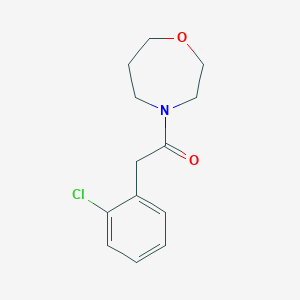

![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)
![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)
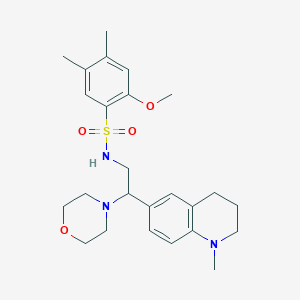
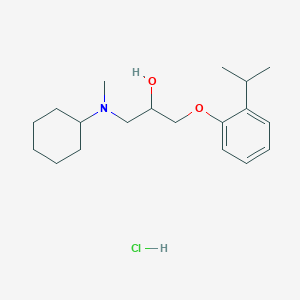
![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)
![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)
